2-(2-Methoxynaphthalen-1-yl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
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Overview
Description
2-(2-Methoxynaphthalen-1-yl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its complex structure, which includes a methoxynaphthalene moiety and a methylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the following steps:
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Formation of the Thiadiazole Ring: : The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
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Introduction of Substituents: : The methoxynaphthalene and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor. It offers better control over reaction conditions and can be easily scaled up.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, thereby improving yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, ferric chloride.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Dihydro Derivatives: Products of reduction reactions.
Functionalized Aromatics: Products of substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methoxynaphthalen-1-yl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Thiadiazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound is explored for its pharmacological properties. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxynaphthalen-1-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole: Similar structure but lacks the methyl group on the phenyl ring.
2-(2-Methoxynaphthalen-1-yl)-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazole: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is unique due to the presence of both methoxynaphthalene and methylphenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18N2OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H18N2OS/c1-13-7-9-15(10-8-13)19-21-22-20(24-19)18-16-6-4-3-5-14(16)11-12-17(18)23-2/h3-12,20,22H,1-2H3 |
InChI Key |
XBOZWXYHDHAUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=C(C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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